molecular formula C10H14N2O3 B1296298 2-(3,4-Dimethoxyphenyl)acetohydrazide CAS No. 60075-23-2

2-(3,4-Dimethoxyphenyl)acetohydrazide

Cat. No. B1296298
CAS RN: 60075-23-2
M. Wt: 210.23 g/mol
InChI Key: HRMXYTRKEOUMNG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethoxyphenyl)acetohydrazide is represented by the linear formula C10H14N2O3 . This compound has a molecular weight of 210.235 .


Physical And Chemical Properties Analysis

2-(3,4-Dimethoxyphenyl)acetohydrazide has a density of 1.2±0.1 g/cm3, a boiling point of 420.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.4±3.0 kJ/mol, and it has a flash point of 208.0±25.9 °C . The compound has an index of refraction of 1.539, a molar refractivity of 56.3±0.3 cm3, and a molar volume of 179.9±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound related to 2-(3,4-Dimethoxyphenyl)acetohydrazide was synthesized and analyzed for its crystal structure, indicating its potential in materials science and crystallography (Prabhuswamy et al., 2016).

Enzymatic Modification and Antioxidant Properties

  • Enzymatic modification of a similar compound, 2,6-dimethoxyphenol, resulted in the synthesis of dimers with enhanced antioxidant capacity, suggesting potential applications in the development of natural antioxidants (Adelakun et al., 2012).

Nonlinear Optical Properties

  • Hydrazones similar to 2-(3,4-Dimethoxyphenyl)acetohydrazide demonstrated significant third-order nonlinear optical properties, indicating their potential in optical device applications like optical limiters and switches (Naseema et al., 2010).

Antimicrobial and Anti-inflammatory Activities

  • Several derivatives of similar compounds exhibited substantial antibacterial activity and lipoxygenase inhibitory activity, highlighting their potential in pharmacological research for anti-inflammatory and antimicrobial purposes (Rasool et al., 2016).

Cancer Research

  • Some derivatives of related compounds showed significant antiproliferative activities against various cancer cells, suggesting their application in cancer research (Jin et al., 2006).

Safety And Hazards

The safety information for 2-(3,4-Dimethoxyphenyl)acetohydrazide indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMXYTRKEOUMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300328
Record name 2-(3,4-Dimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)acetohydrazide

CAS RN

60075-23-2
Record name 60075-23-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135965
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Record name 2-(3,4-Dimethoxyphenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60075-23-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Saleem, SM Yu, M Rafiq, SJ Kim, SY Seo… - Medicinal …, 2014 - ingentaconnect.com
A new series of 3,4-disubstituted 1,2,4-triazol-5(4H)-one 5a-r, bearing various methoxyphenyl, fluorophenyl, tolyl and phenyl groups, was synthesized by the dehydrocyclization of …
Number of citations: 5 www.ingentaconnect.com
R van der Vlag, H Guo, U Hapko, N Eleftheriadis… - European Journal of …, 2019 - Elsevier
Human 15-lipoxygenase-1 (15-LOX-1) is a mammalian lipoxygenase which plays an important regulatory role in several CNS and inflammatory lung diseases. To further explore the …
Number of citations: 16 www.sciencedirect.com
D Prismawan, R van der Vlag, H Guo… - Helvetica Chimica …, 2019 - Wiley Online Library
Human 15‐lipoxygenase‐1 (15‐LOX‐1) belongs to the class of lipoxygenases, which catalyze oxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid. Recent …
Number of citations: 3 onlinelibrary.wiley.com
N Kumar, S Asija, Y Deswal, D Kumar, DK Jindal… - Inorganic Chemistry …, 2023 - Elsevier
In the present study, a series of diorganotin(IV) complexes (1-20) with the general formula R 2 SnL 1-4 were synthesized by the reaction of R 2 SnCl 2 (R = Me, Et, Bu, and Ph) with the …
Number of citations: 2 www.sciencedirect.com

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